molecular formula C12H13NO2 B8516562 3-(2'-Methoxybenzylidene)-2-pyrrolidone

3-(2'-Methoxybenzylidene)-2-pyrrolidone

Cat. No.: B8516562
M. Wt: 203.24 g/mol
InChI Key: WBILLHHOTJRASZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2'-Methoxybenzylidene)-2-pyrrolidone is a heterocyclic compound featuring a pyrrolidone core substituted with a 2'-methoxybenzylidene group.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-[(2-methoxyphenyl)methylidene]pyrrolidin-2-one

InChI

InChI=1S/C12H13NO2/c1-15-11-5-3-2-4-9(11)8-10-6-7-13-12(10)14/h2-5,8H,6-7H2,1H3,(H,13,14)

InChI Key

WBILLHHOTJRASZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C=C2CCNC2=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituent Position : The ortho-methoxy group in the target compound contrasts with para (e.g., 3-(4’-methoxybenzylidene)chroman-4-one) or meta (e.g., 3-methoxybenzylidene-thiazolo-pyrimidine) positions in analogs. Ortho substitution may enhance steric hindrance, reducing crystallinity compared to para-substituted derivatives .

Physicochemical Properties

Melting Points and Stability:
  • Thiazolo-pyrimidine derivatives (e.g., compound 11b, 213–215°C) exhibit lower melting points than fused systems like compound 12 (268–269°C), likely due to reduced hydrogen bonding and rigidity .
  • The methoxy group’s position influences thermal stability: para-substituted chromanones (e.g., 131–132°C) melt at higher temperatures than ortho analogs, possibly due to better molecular packing .
Spectroscopic Features:
  • IR Spectroscopy: CN stretches in benzylidene-cyano analogs (e.g., 2,209–2,219 cm⁻¹) are consistent across derivatives, while pyrrolidone carbonyls typically absorb near 1,700 cm⁻¹ .
  • NMR Shifts : Ortho-methoxy groups in aromatic systems deshield adjacent protons, as seen in compound 11a (δ 7.94 for =CH) compared to para-substituted analogs (e.g., δ 7.41 for ArH in 11b) .

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